Methyl 6-(bromomethyl)picolinate hydrochloride
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Overview
Description
Methyl 6-(bromomethyl)picolinate hydrochloride: is a chemical compound with the molecular formula C8H8BrNO2 . It is a derivative of picolinic acid, where the methyl group is substituted at the 6th position with a bromomethyl group. This compound is often used in organic synthesis and various chemical reactions due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(bromomethyl)picolinate hydrochloride typically involves the bromination of methyl picolinate. The reaction is carried out under controlled conditions to ensure the selective bromination at the 6th position. The process involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like carbon tetrachloride or chloroform .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-(bromomethyl)picolinate hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Nucleophilic Substitution: Products include substituted picolinates with various functional groups.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include methyl picolinate or other reduced derivatives.
Scientific Research Applications
Chemistry: Methyl 6-(bromomethyl)picolinate hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science .
Biology: In biological research, this compound is used to study enzyme mechanisms and as a ligand in coordination chemistry. It helps in understanding the interactions between metal ions and organic ligands .
Medicine: The compound is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents. It is investigated for its antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. It is also employed in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of Methyl 6-(bromomethyl)picolinate hydrochloride involves its interaction with nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic substitution reactions, leading to the formation of various derivatives. The compound’s reactivity is influenced by the electron-withdrawing nature of the bromine atom, which enhances its electrophilic character .
Comparison with Similar Compounds
- Methyl 6-(chloromethyl)picolinate
- Methyl 6-(iodomethyl)picolinate
- Methyl 6-(fluoromethyl)picolinate
Uniqueness: Methyl 6-(bromomethyl)picolinate hydrochloride is unique due to the presence of the bromomethyl group, which imparts specific reactivity and properties. Compared to its chloro, iodo, and fluoro analogs, the bromomethyl derivative exhibits distinct reactivity patterns and is often preferred in certain synthetic applications due to its balance of reactivity and stability .
Properties
Molecular Formula |
C8H9BrClNO2 |
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Molecular Weight |
266.52 g/mol |
IUPAC Name |
methyl 6-(bromomethyl)pyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H8BrNO2.ClH/c1-12-8(11)7-4-2-3-6(5-9)10-7;/h2-4H,5H2,1H3;1H |
InChI Key |
BPQPQGDJGHHRCV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)CBr.Cl |
Origin of Product |
United States |
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